80-Fold Superior Potency Against Gallium-Resistant Lung Adenocarcinoma Compared to a Clinical-Stage Gallium Compound
In a head-to-head viability assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 5476423, identified as 2-(1H-pyrazol-1-yl)quinolin-8-ol, demonstrated an IC50 that was 80 times more potent than the comparator gallium acetylacetonate (GaAcAc), a clinical-stage agent [1]. This represents a massive differential in activity, specifically in the context of overcoming gallium resistance, a major limitation of gallium-based therapies.
| Evidence Dimension | In vitro anti-proliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 value reported as 80-fold more potent relative to the comparator in gallium-resistant A549 cells. |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc), a clinical-stage gallium compound. |
| Quantified Difference | 80-fold increase in potency (calculated as the ratio of IC50 values). |
| Conditions | Gallium-resistant human lung adenocarcinoma A549 cells; exact IC50 values not disclosed in the abstract but the fold-difference is the primary reported quantitative metric. |
Why This Matters
This level of potency gain against a therapy-resistant cancer phenotype is a key differentiator for researchers focused on overcoming acquired resistance, making this scaffold a compelling choice for further lead optimization over standard gallium compounds.
- [1] Oyewumi, M. O., et al. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553-4556. View Source
